2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride
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Overview
Description
2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride is an organic compound that features a cyclobutylmethyl group attached to a methoxypropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutylmethyl Group: This can be achieved through a cyclization reaction of a suitable precursor.
Attachment to Methoxypropan-1-amine: The cyclobutylmethyl group is then attached to the methoxypropan-1-amine backbone through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl or acyl groups.
Scientific Research Applications
2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethyl)-2-methoxypropan-1-amine hydrochloride
- 2-(Cyclopentylmethyl)-2-methoxypropan-1-amine hydrochloride
- 2-(Cyclohexylmethyl)-2-methoxypropan-1-amine hydrochloride
Uniqueness
2-(Cyclobutylmethyl)-2-methoxypropan-1-amine hydrochloride is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C9H20ClNO |
---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
3-cyclobutyl-2-methoxy-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(7-10,11-2)6-8-4-3-5-8;/h8H,3-7,10H2,1-2H3;1H |
InChI Key |
XSHUNTSEWINIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC1)(CN)OC.Cl |
Origin of Product |
United States |
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